molecular formula C17H18N4S B12244647 1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine

Cat. No.: B12244647
M. Wt: 310.4 g/mol
InChI Key: OLIDPHDRROWTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-methylphenyl group and a thiazolo[4,5-c]pyridine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the 2-methylphenyl group using nucleophilic substitution reactions.

    Coupling Reactions: Finally, the thiazolo[4,5-c]pyridine moiety is coupled with the substituted piperazine under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand in receptor studies.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target it interacts with.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylphenyl)piperazine: Lacks the thiazolo[4,5-c]pyridine moiety, resulting in different chemical and biological properties.

    4-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperazine: Lacks the 2-methylphenyl group, which may affect its reactivity and biological activity.

Uniqueness

1-(2-Methylphenyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is unique due to the presence of both the 2-methylphenyl and thiazolo[4,5-c]pyridine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18N4S

Molecular Weight

310.4 g/mol

IUPAC Name

2-[4-(2-methylphenyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C17H18N4S/c1-13-4-2-3-5-15(13)20-8-10-21(11-9-20)17-19-14-12-18-7-6-16(14)22-17/h2-7,12H,8-11H2,1H3

InChI Key

OLIDPHDRROWTHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.